3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one is an organic compound with a complex structure that includes a quinazolinone core, a chlorophenyl group, a methoxy group, and a nitro-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Methoxy Group: This step involves the methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Incorporation of the Nitro-Pyrazole Moiety: This can be done through a nucleophilic substitution reaction where a nitro-pyrazole derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Agriculture: It may be used as a precursor for the synthesis of agrochemicals such as pesticides or herbicides.
Materials Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro-pyrazole moiety may play a crucial role in its biological activity by participating in redox reactions or forming reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar pyrazole structure.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Another compound with a chlorophenyl and pyrazole moiety.
Uniqueness
3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one is unique due to its combination of a quinazolinone core, a chlorophenyl group, a methoxy group, and a nitro-pyrazole moiety. This unique structure provides it with distinct chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C25H20ClN5O4 |
---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C25H20ClN5O4/c1-35-23-11-6-16(12-17(23)14-29-15-20(13-27-29)31(33)34)24-28-22-5-3-2-4-21(22)25(32)30(24)19-9-7-18(26)8-10-19/h2-13,15,24,28H,14H2,1H3 |
InChI Key |
ZNSBRMJPBHTYBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)CN5C=C(C=N5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.